molecular formula C10H19NO B108482 1-Butylazepan-2-one CAS No. 19090-89-2

1-Butylazepan-2-one

Katalognummer: B108482
CAS-Nummer: 19090-89-2
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: VGZOTUWVGXUNRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butylazepan-2-one, also known as N-BUTYL HEXANOLACTAM, is a chemical compound with the molecular formula C10H19NO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 169.26 . The exact structure and other details like the InChI Key and Pubchem ID are not provided in the sources .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C10H19NO and a molecular weight of 169.26 . The boiling point and other physical properties are not specified in the sources .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Benzodiazepines:

    • A study by Sumita et al. (2018) discusses a new methodology for synthesizing 2,3-benzodiazepines using a phosphate-assisted acylation reaction. This method allows for the production of 2,3-benzodiazepines containing aromatic groups important for bioactivity (Sumita et al., 2018).
  • Pharmacokinetic Modeling:

    • Research by Garner et al. (2015) developed a physiologically based pharmacokinetic (PBPK) model for 1-Bromopropane, examining metabolic pathways in animal models. This model is crucial for understanding the risk in workers exposed to 1-Bromopropane (Garner et al., 2015).
  • Applications in Medicinal Chemistry:

    • Spencer et al. (2010) discussed the use of 1,4-Benzodiazepin-2-ones in various medicinal chemistry areas beyond typical CNS treatments, including as G-protein-coupled receptor antagonists and anticancer agents (Spencer et al., 2010).
  • Solubility and Thermodynamic Analysis:

    • Li et al. (2019) conducted a study on the solubility behavior of 2-phenylacetamide in various solvents, providing insights crucial for the development of separation and reaction processes in the industry (Li et al., 2019).
  • One-Pot Synthesis Methodologies:

    • Rasouli et al. (2012) described a green, efficient one-pot synthesis of N-alkyl-2-(2-oxoazepan-1-yl)-2-arylacetamide derivatives, showcasing an innovative approach in organic synthesis (Rasouli et al., 2012).
  • Antiseizure Profile Study:

    • White et al. (2012) investigated a derivative of valproic acid amide for its broad-spectrum antiseizure profile and activity against status epilepticus and organophosphate neuronal damage (White et al., 2012).
  • Catalysis in Chemical Reactions:

    • Dong et al. (2017) developed a highly active and efficient catalyst system for alkoxycarbonylation of alkenes, highlighting its practical applications in the chemical industry (Dong et al., 2017).

Safety and Hazards

The safety data for 1-Butylazepan-2-one indicates that it should be stored in a dark place, in an inert atmosphere, at room temperature . The compound carries a warning signal word, and precautionary statements include P264, P270, P273, P301+P312, P330, and P501 . Hazard statements include H302 and H413 .

Eigenschaften

IUPAC Name

1-butylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-8-11-9-6-4-5-7-10(11)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZOTUWVGXUNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433706
Record name 2H-Azepin-2-one, 1-butylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19090-89-2
Record name 2H-Azepin-2-one, 1-butylhexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

113.2 g of fresh caprolactam (1.0 mol) is dissolved in 250 g of crude distillate containing 3.4% of caprolactam (8.5 g of caprolactam prepared as in a), and the resulting mixture is heated to 150° C. 202 g of a 30.16 wt. % strength sodium methoxide-methanol solution (1.13 mol) is metered in at 140° C. over a period of one hour while distilling methanol. All the methanol is distilled by briefly applying vacuum. 104.5 g of n-butyl chloride (1.13 mol) is then metered in at 140° C. over a period of one hour. After allowing the mixture to continue reacting for 4 hours, the reaction mixture is subjected to an initial cooling, and all the NBC is distilled from the sodium chloride in vacuo; boiling point of NBC: 90° C./0.5 mbar. Weight: 406 g. GC Purity: 96.3% of NBC, 2.7% of caprolactam. Yield: 83.0% of theory or 91.2% if caprolactam is recycled. NBC can be redistilled through a column to give a product having a purity of about 99%.
Quantity
113.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
1.13 mol
Type
reactant
Reaction Step Three
Quantity
104.5 g
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylazepan-2-one
Reactant of Route 2
Reactant of Route 2
1-Butylazepan-2-one
Reactant of Route 3
Reactant of Route 3
1-Butylazepan-2-one
Reactant of Route 4
Reactant of Route 4
1-Butylazepan-2-one
Reactant of Route 5
Reactant of Route 5
1-Butylazepan-2-one
Reactant of Route 6
Reactant of Route 6
1-Butylazepan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.